molecular formula C9H13IN2O3 B12080484 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

Cat. No.: B12080484
M. Wt: 324.12 g/mol
InChI Key: WHBSBUFQVWQROF-UHFFFAOYSA-N
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Description

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (CAS: 1876211-38-9) is a pyrimidine derivative characterized by an iodine substituent at the 5-position and a polyether chain at the 4-position. Its molecular formula is C₉H₁₃IN₂O₃, with a molecular weight of 324.12 g/mol . The extended ethoxy-methoxyethoxy side chain enhances solubility in polar solvents, making it valuable in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C9H13IN2O3

Molecular Weight

324.12 g/mol

IUPAC Name

5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

InChI

InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3

InChI Key

WHBSBUFQVWQROF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=NC=NC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in dry acetonitrile . The reaction proceeds under mild conditions, yielding the desired iodinated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted pyrimidines.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with an aryl boronic acid.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that pyrimidines can exhibit potent antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. For instance, several synthesized pyrimidine derivatives have shown significant in vitro antibacterial activity, with some compounds being reported as 12,000 times more potent than standard antibiotics like trimethoprim .

Anticancer Properties

The pyrimidine structure is also recognized for its role in drug development against cancer. Compounds derived from pyrimidines have been utilized in the formulation of anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. The incorporation of various substituents on the pyrimidine ring can enhance its efficacy and selectivity towards cancer cells .

Antiviral Activity

Research has highlighted the antiviral potential of pyrimidine derivatives, particularly against viral infections such as HIV. The mechanisms often involve the inhibition of viral replication through interference with viral polymerases or other critical enzymes .

Herbicidal Activity

Pyrimidine compounds have been explored for their herbicidal properties. The structural modifications of pyrimidines can lead to effective herbicides that target specific plant pathways, providing an environmentally friendly solution for weed management .

Insecticidal Properties

In addition to herbicides, some pyrimidine derivatives have been investigated for their insecticidal activities. These compounds can disrupt the life cycles of pests, offering an alternative to conventional chemical pesticides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications such as halogen substitutions or the addition of functional groups like methoxy can significantly enhance biological activity. For example, studies have shown that introducing electron-withdrawing groups on the aromatic rings of pyrimidines tends to improve their antimicrobial properties .

Case Studies and Research Findings

Study ReferenceCompound TestedKey Findings
Various PyrimidinesSignificant antibacterial activity against E. coli and S. aureus; some compounds were 12,000 times more potent than trimethoprim.
Novel Pyrimidine DerivativesShowed promising anticancer activity; effective against multiple cancer cell lines.
Pyrimidine HerbicidesDemonstrated effective weed control with minimal environmental impact; targeted specific biochemical pathways in plants.

Mechanism of Action

The mechanism of action of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the ether chain can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The following table summarizes key structural and physicochemical differences between 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₁₃IN₂O₃ 324.12 5-Iodo, 4-polyether chain High polarity due to ethoxy chain; improved solubility in DMSO and aqueous mixtures
5-Bromo-4-methyl-2-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine C₁₁H₁₃BrF₃N₃ 324.15 5-Bromo, 4-methyl, 2-piperidine Lipophilic due to trifluoromethyl and piperidine groups; likely CNS-targeting potential
5-Iodo-2,4-dimethoxypyrimidine C₆H₇IN₂O₂ 266.04 5-Iodo, 2,4-dimethoxy Compact structure; lower solubility in water but reactive in nucleophilic substitutions
5-(2-Hydroxyethyl)-2,4-dimethoxypyrimidine C₈H₁₁N₂O₃ 199.19 5-Hydroxyethyl, 2,4-dimethoxy Hydrophilic hydroxyl group; potential for further functionalization via esterification
3-Iodo-4-methoxypyridine C₆H₆INO 235.02 3-Iodo, 4-methoxy (pyridine core) Planar aromatic system; electron-deficient due to pyridine’s nitrogen

Key Structural and Functional Differences

Halogen Substituent Effects :

  • The iodine atom in the target compound enhances electrophilicity at the 5-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the bromine analog (5-Bromo-4-methyl-2-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine) is less reactive in such reactions due to weaker C–Br bond polarization .
  • 3-Iodo-4-methoxypyridine (a pyridine derivative) shows distinct reactivity due to the pyridine ring’s electron-withdrawing nature, which directs substitution to the 2- and 6-positions .

Ether Chain vs. Methoxy Groups :

  • The polyether chain in the target compound significantly increases solubility in polar solvents compared to 5-Iodo-2,4-dimethoxypyrimidine , which has shorter methoxy groups. For example, the logP value of the target compound is estimated to be lower (more hydrophilic) than the dimethoxy analog .
  • 5-(2-Hydroxyethyl)-2,4-dimethoxypyrimidine contains a hydroxyl group, enabling hydrogen bonding and esterification, whereas the polyether chain in the target compound offers steric bulk and flexibility .

The target compound’s polyether chain may instead favor applications in prodrug design or solubility enhancement . 5-Iodo-2,4-dimethoxypyrimidine is a smaller scaffold, enabling rapid functional group interconversions under mild conditions, whereas the target compound’s polyether chain may complicate purification .

Biological Activity

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is a pyrimidine derivative that has garnered attention in recent pharmacological research due to its diverse biological activities. Pyrimidines, as a class, are known for their significant roles in various biological processes and therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}I N1_{1}O3_{3}
  • Molecular Weight : 327.17 g/mol

This compound features an iodine atom at the 5-position of the pyrimidine ring and a branched ether substituent that enhances its solubility and potentially its biological activity.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that such compounds can exhibit significant activity against various bacterial strains:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus< 100 µg/mL
Reference CompoundTetracyclineIC_{50\}=0.0018–0.0128\mu M

The presence of the methoxy group in the structure has been associated with enhanced antibacterial activity compared to other derivatives without such substitutions .

Antiviral Activity

Research has demonstrated that pyrimidines can act as effective antiviral agents. For instance, similar derivatives have been evaluated for their efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2). The following table summarizes some findings:

Compound Virus Effective Concentration (EC_{50})
This compoundZIKV2.4 μM
Similar Pyrimidine DerivativeDENV-21.4 μM

These results indicate that modifications to the pyrimidine core can significantly influence its antiviral potency .

Anticancer Activity

The anticancer potential of pyrimidines is well-documented. In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of several pyrimidine derivatives on cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The results indicated that certain derivatives exhibited IC_{50} values significantly lower than established chemotherapeutic agents like etoposide.
    Cell Line IC_{50} Value (µM)
    MCF-70.09 ± 0.0085
    A5490.03 ± 0.0056
    Colo-2050.01 ± 0.074
    These findings suggest that modifications in the structure can enhance anticancer efficacy .

The biological activity of pyrimidines often relates to their ability to interfere with nucleic acid synthesis or function, which is crucial for both microbial and cancer cell proliferation. The presence of electron-donating groups in the structure can enhance these interactions, leading to increased biological potency .

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

  • Iodination : A halogen exchange reaction using precursors like 4-[2-(2-methoxyethoxy)ethoxy]pyrimidine with iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions .
  • Etherification : The ethoxy side chain is introduced via Williamson ether synthesis, employing alkoxide nucleophiles and a halogenated pyrimidine intermediate. Key characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ ~8.5 ppm for pyrimidine protons) and mass spectrometry (MS) .

Q. How is this compound characterized to confirm its purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ ~260 nm for pyrimidine absorption) is used to assess purity (>95% typical).
  • Spectroscopy :
  • NMR : 1^1H NMR identifies the iodo substituent (absence of coupling) and ethoxy chain protons (δ ~3.5–4.5 ppm).
  • IR : Stretching frequencies for C-O (1100–1250 cm1^{-1}) and C-I (500–600 cm1^{-1}) bonds .
    • Elemental Analysis : Verify C, H, N, and I content within ±0.3% of theoretical values.

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-coupling reactions : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups at the 5-position .
  • Building block : Used to synthesize pyrimidine-based ligands for metal complexes or bioactive molecules (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can reaction yields be optimized for cross-coupling reactions involving this compound?

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand additives (e.g., XPhos) enhance efficiency in Suzuki couplings.
  • Solvent systems : Use polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (reported up to 94% under optimized conditions) .

Q. How to address discrepancies in reported bioactivity data for derivatives of this compound?

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., EGFR at 10 nM) and substrate (ATP) levels in kinase inhibition assays .
  • Control experiments : Include positive controls (e.g., gefitinib for EGFR) and validate via dose-response curves (IC50_{50} values).
  • Structural analogs : Compare substituent effects; e.g., replacing the ethoxy chain with methoxy groups may alter binding affinity .

Q. What strategies mitigate stability issues during long-term storage?

  • Storage conditions : Store under inert atmosphere (N2_2) at –20°C in amber vials to prevent photodegradation.
  • Stability testing : Monitor via periodic HPLC to detect decomposition (e.g., iodine loss or ethoxy chain hydrolysis).

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?

  • Variable substituents : Modify the ethoxy chain length (shorter chains may reduce steric hindrance) or introduce electron-withdrawing groups at the 4-position.
  • Biological evaluation : Test against a panel of kinases (e.g., EGFR, HER2) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to resolve?

  • Solubility profiling : Use shake-flask method (pH 7.4 buffer vs. DMSO) with UV-Vis quantification.
  • Co-solvent systems : For in vitro assays, employ PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .

Q. Discrepancies in NMR chemical shifts across studies: What factors contribute?

  • Solvent effects : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) shift proton signals.
  • Concentration : High concentrations may cause aggregation, broadening peaks.
  • Instrument calibration : Validate using internal standards (e.g., TMS) and report solvent/temperature explicitly .

Methodological Best Practices

Q. How to validate synthetic intermediates in multi-step syntheses?

  • In-line analytics : Use LC-MS after each step to track molecular ion peaks ([M+H]+^+).
  • Isotopic labeling : Introduce 13^{13}C at the ethoxy chain to confirm regioselectivity in etherification .

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